molecular formula C11H16BrN3 B1384788 2-Bromo-6-(4-methylpiperazin-1-yl)aniline CAS No. 1872292-49-3

2-Bromo-6-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1384788
CAS No.: 1872292-49-3
M. Wt: 270.17 g/mol
InChI Key: IERTVODDWBSWDS-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16BrN3 It is a brominated aniline derivative, featuring a bromine atom at the second position and a 4-methylpiperazin-1-yl group at the sixth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline typically involves the bromination of 6-(4-methylpiperazin-1-yl)aniline. One common method is to react 6-(4-methylpiperazin-1-yl)aniline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of dehalogenated aniline or modified piperazine derivatives.

Scientific Research Applications

2-Bromo-6-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: It is used in the development of advanced materials such as polymers and dyes.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with the bromine atom at the fourth position.

    6-(4-Methylpiperazin-1-yl)aniline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    2-Chloro-6-(4-methylpiperazin-1-yl)aniline: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

2-Bromo-6-(4-methylpiperazin-1-yl)aniline is unique due to the specific positioning of the bromine atom and the piperazine ring, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERTVODDWBSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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